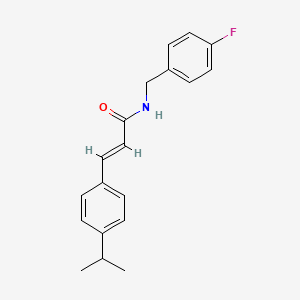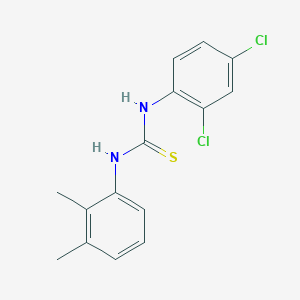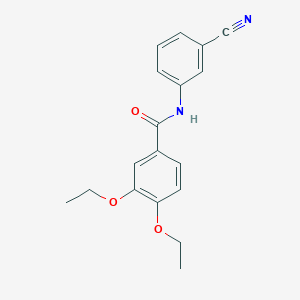![molecular formula C19H20ClNOS B5838140 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, including lymphoma and leukemia. This compound belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of cancer cells. This leads to the induction of apoptosis (programmed cell death) in cancer cells. 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide has also been shown to inhibit the activation of other kinases, such as AKT and ERK, which are involved in the survival of cancer cells.
Biochemical and Physiological Effects
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide has been shown to induce apoptosis in various types of B-cell lymphoma and CLL cells. It also inhibits the growth and survival of these cells in vitro and in vivo. 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide has been shown to be highly selective for BTK and has minimal off-target effects, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide is its high potency and selectivity for BTK. This makes it an ideal candidate for studying the role of BTK in cancer and for developing new therapies targeting this pathway. However, one of the limitations of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide. One area of interest is the combination of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide with other drugs that target the B-cell receptor signaling pathway, such as ibrutinib and idelalisib. Another area of interest is the development of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide as a treatment for other types of cancer, such as multiple myeloma and Waldenstrom's macroglobulinemia. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide in vivo, as well as its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide involves several steps, including the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-chlorobenzyl thioacetate, which is then reacted with cyclopentylamine to give 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide has been extensively studied for its anti-cancer properties. It has shown potent activity against B-cell lymphoma and chronic lymphocytic leukemia (CLL) in preclinical studies. 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide inhibits the growth and survival of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a critical role in the proliferation and survival of B-cells, which are the cells that give rise to lymphoma and CLL.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNOS/c20-16-9-11-18(12-10-16)23-13-14-5-7-15(8-6-14)19(22)21-17-3-1-2-4-17/h5-12,17H,1-4,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEMCVVZSIZUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)


![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)



![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)
